6-Bromobenzo[d]thiazole-2-carbonitrile
CAS No.: 741253-03-2
Cat. No.: VC2019755
Molecular Formula: C8H3BrN2S
Molecular Weight: 239.09 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromobenzo[d]thiazole-2-carbonitrile - 741253-03-2](/images/structure/VC2019755.png)
Specification
CAS No. | 741253-03-2 |
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Molecular Formula | C8H3BrN2S |
Molecular Weight | 239.09 g/mol |
IUPAC Name | 6-bromo-1,3-benzothiazole-2-carbonitrile |
Standard InChI | InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H |
Standard InChI Key | LITDULGWAMMAPE-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)SC(=N2)C#N |
Canonical SMILES | C1=CC2=C(C=C1Br)SC(=N2)C#N |
Introduction
Chemical Structure and Properties
6-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic compound belonging to the benzothiazole class. The compound consists of a benzothiazole core substituted with a bromine atom at position 6 and a cyano (nitrile) group at position 2. This structural arrangement confers unique electronic properties that contribute to its reactivity and applications.
The benzothiazole ring system consists of a benzene ring fused with a thiazole ring, creating a bicyclic heterocyclic system. The presence of both electron-rich (sulfur) and electron-deficient (nitrogen) centers in the thiazole portion contributes to the compound's electronic characteristics. The bromine substituent at position 6 enhances the compound's reactivity for cross-coupling reactions and other transformations, while the nitrile group at position 2 provides a versatile handle for further functionalization.
Physical and Chemical Properties
The key physical and chemical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile are summarized in Table 1.
Table 1: Physical and Chemical Properties of 6-Bromobenzo[d]thiazole-2-carbonitrile
Property | Value |
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CAS Number | 741253-03-2 |
Molecular Formula | C₈H₃BrN₂S |
Molecular Weight | 239.09 g/mol |
IUPAC Name | 6-bromo-1,3-benzothiazole-2-carbonitrile |
Standard InChI | InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H |
InChIKey | LITDULGWAMMAPE-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)SC(=N2)C#N |
The compound features a planar or near-planar molecular structure due to the aromatic nature of both the benzene and thiazole rings . The C-C bond connecting the nitrile group to the thiazole ring shows partial double bond character, with a reported bond length of approximately 1.461 Å in related structures . The Br-C bond length in similar brominated benzothiazoles has been reported as approximately 1.898 Å, which is typical for a bromine atom bonded to an aromatic ring .
Synthesis Methods
Several synthetic approaches have been reported for the preparation of 6-Bromobenzo[d]thiazole-2-carbonitrile. The most significant methods include electrochemical cyanation and traditional chemical synthesis approaches.
Electrochemical Cyanation
A significant advancement in the synthesis of this compound was reported in a 2025 publication in Electrochemistry journal, describing an electrochemical oxidative cyanation approach . This method uses trimethylsilyl cyanide as a cyanide source in n-Bu₄NBF₄/DMF in a divided cell setup . The procedure involves:
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Using 6-bromobenzo[d]thiazole (5e) as the starting material
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Performing the reaction in a divided cell with platinum electrodes
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Applying a constant current of 15 mA (2.0 F mol⁻¹)
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Using trimethylsilyl cyanide (TMSCN) as the cyanide source (3.2 equivalents)
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Using n-Bu₄NBF₄ (2.4 equivalents) as the supporting electrolyte in DMF at room temperature
The reported yield for 6-Bromobenzo[d]thiazole-2-carbonitrile using this method was 56% after purification . This electrochemical approach offers advantages over traditional methods, including milder reaction conditions and potentially better functional group tolerance.
Comparative Yields of Benzothiazole Derivatives
The researchers also reported successful cyanation of other benzothiazole derivatives using this electrochemical method, as summarized in Table 2.
Table 2: Electrochemical Cyanation of Benzothiazole Derivatives
Entry | Substrate | Product | Isolated Yield (%) |
---|---|---|---|
1 | 6-Methylbenzo[d]thiazole | 6-Methylbenzo[d]thiazole-2-carbonitrile | 54 |
2 | 6-Methoxybenzo[d]thiazole | 6-Methoxybenzo[d]thiazole-2-carbonitrile | 16 |
3 | 6-Chlorobenzo[d]thiazole | 6-Chlorobenzo[d]thiazole-2-carbonitrile | 57 |
4 | 6-Bromobenzo[d]thiazole | 6-Bromobenzo[d]thiazole-2-carbonitrile | 56 |
The data demonstrates that the electrochemical cyanation method is effective for various substituted benzothiazoles, with comparable yields for methyl, chloro, and bromo derivatives . The significantly lower yield for the methoxy derivative suggests that electron-donating groups may adversely affect the efficiency of the cyanation process.
Alternative Synthesis Methods
While the electrochemical method represents a recent advancement, other approaches for the synthesis of benzothiazole-2-carbonitriles have been reported in the literature. These include:
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The reaction of 6-bromobenzothiazole with trimethylsilyl cyanide in the presence of a Lewis acid catalyst
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Cyanation using NaCN and a catalytic amount of CuCN and 1,10-phenanthroline in the presence of I₂ and tert-BuOLi, as reported by Daugulis and co-workers
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Methods developed by Cai and co-workers involving different reaction conditions
The preparation of the 6-bromobenzothiazole precursor is also documented in the literature, typically involving diazotization of 6-bromobenzo[d]thiazol-2-amine followed by appropriate transformations .
Applications
6-Bromobenzo[d]thiazole-2-carbonitrile has diverse applications spanning multiple scientific fields, largely due to the versatile nature of the benzothiazole scaffold and the reactivity of both the bromine substituent and the nitrile functional group.
Synthetic Intermediate Functions
One of the most significant applications of 6-Bromobenzo[d]thiazole-2-carbonitrile is its role as a synthetic intermediate for more complex molecules:
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Precursor for D-luciferin derivatives: Related compounds such as 6-methoxybenzo[d]thiazole-2-carbonitrile can be converted to 6-hydroxybenzo[d]thiazole-2-carbonitrile, which is a key intermediate in the synthesis of D-luciferin, an expensive and valuable compound used in bioluminescence research
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Synthesis of 2-(6-bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one: This compound is synthesized by reacting 6-bromobenzo[d]thiazole-2-carbonitrile with ethyl 2-mercapto-2-methylpropanoate
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Development of triazole hybrids: The bromine functionality allows for substitution reactions to create various derivatives, including triazole hybrids with potential biological activities
Material Science Applications
The benzothiazole core structure has applications in materials science due to its photophysical properties:
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Potential use in photoluminescent materials due to the extended π-conjugation in the molecule
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Applications in organic electronics and optoelectronic devices
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Potential components in sensitizers for solar cells
The unique thermal stability and photoluminescence properties of 6-bromobenzo[d]thiazole-2-carbonitrile make it a candidate for exploration in advanced materials development.
Structural Relationships with Similar Compounds
Understanding the relationship between 6-Bromobenzo[d]thiazole-2-carbonitrile and structurally similar compounds provides insights into structure-activity relationships and potential applications.
Comparison with Isomers and Derivatives
Table 3 provides a comparison of 6-Bromobenzo[d]thiazole-2-carbonitrile with related compounds.
Table 3: Comparison of 6-Bromobenzo[d]thiazole-2-carbonitrile with Related Compounds
Compound | Structural Features | CAS Number | Notable Differences |
---|---|---|---|
6-Bromobenzo[d]thiazole-2-carbonitrile | Bromine at position 6, nitrile at position 2 | 741253-03-2 | Base compound |
2-Bromobenzo[d]thiazole-6-carbonitrile | Bromine at position 2, nitrile at position 6 | 864265-77-0 | Reversed positions of functional groups |
Benzo[d]thiazole-2-carbonitrile | No bromine, nitrile at position 2 | 2602-85-9 | Lacks bromine substituent |
6-Bromobenzo[d]thiazole-2-carboxylic acid | Bromine at position 6, carboxylic acid instead of nitrile | 1187928-32-0 | Carboxylic acid instead of nitrile group |
6-Methoxybenzo[d]thiazole-2-carbonitrile | Methoxy at position 6, nitrile at position 2 | Not provided | Methoxy instead of bromine |
The position and nature of substituents on the benzothiazole ring significantly affect the compounds' physical, chemical, and biological properties. For example:
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The position of the bromine substituent (position 6 versus position 2) influences the electronic distribution in the molecule and consequently its reactivity patterns
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The nature of the substituent at position 2 (nitrile versus carboxylic acid) affects the compound's hydrophilicity, hydrogen-bonding capabilities, and potential for further functionalization
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Substituents on the benzene portion (position 6) such as methoxy, chloro, or bromo groups modulate the electronic properties and potentially the biological activities of these compounds
Research Developments
Recent research on 6-Bromobenzo[d]thiazole-2-carbonitrile has focused primarily on synthetic methodology development and its applications as an intermediate for more complex molecules.
Synthetic Methodology Advancements
The development of electrochemical cyanation methods represents a significant advancement in the synthesis of this compound and related derivatives . This approach offers several advantages:
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Milder reaction conditions compared to traditional methods
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Potentially better functional group tolerance
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Environmentally friendlier approach using electricity as the primary reagent
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Moderate to good yields for various benzothiazole derivatives
The continuing refinement of these electrochemical methods is likely to further improve accessibility to 6-bromobenzo[d]thiazole-2-carbonitrile and facilitate its more widespread use in research and applications.
Applications in Complex Molecule Synthesis
The use of 6-bromobenzo[d]thiazole-2-carbonitrile in the synthesis of more complex molecules has been demonstrated in several studies:
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The synthesis of 2-(6-bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one by reaction with ethyl 2-mercapto-2-methylpropanoate shows its utility in constructing more complex heterocyclic systems
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The relationship to luciferin synthesis pathways, where similar compounds serve as key intermediates, highlights its potential importance in bioluminescence research
The bromine substituent provides a handle for further functionalization through various cross-coupling reactions, potentially expanding the range of derivatives accessible from this compound.
Future Perspectives
Based on current research trends and the inherent properties of 6-bromobenzo[d]thiazole-2-carbonitrile, several promising future research directions can be identified:
Medicinal Chemistry Applications
The benzothiazole scaffold continues to be of interest in medicinal chemistry, and 6-bromobenzo[d]thiazole-2-carbonitrile offers several advantages as a building block:
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The bromine substituent allows for various cross-coupling reactions to introduce diverse functional groups
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The nitrile group can be transformed into other functional groups such as amides, carboxylic acids, or heterocycles
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The benzothiazole core itself has demonstrated various biological activities
These features make it a versatile starting point for the development of compound libraries for biological screening and targeted drug design.
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